BenchChemオンラインストアへようこそ!

4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

This 4-methylthio-N-(p-tolyl)-2-aminobenzothiazole is a critical building block for constructing targeted kinase inhibitor libraries. The 4-SCH₃ substituent uniquely modulates electron density, adds ~46 Da, and increases lipophilicity (XLogP3 5.1) compared to unsubstituted analogs, directly impacting target engagement and providing a distinct vector for further derivatization. Sourcing this specific regioisomer (not the 6-methylthio or m-tolyl analog) is essential for establishing accurate positional SAR and ensuring reproducible screening data.

Molecular Formula C15H14N2S2
Molecular Weight 286.41
CAS No. 890959-49-6
Cat. No. B2455480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine
CAS890959-49-6
Molecular FormulaC15H14N2S2
Molecular Weight286.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=C3SC
InChIInChI=1S/C15H14N2S2/c1-10-6-8-11(9-7-10)16-15-17-14-12(18-2)4-3-5-13(14)19-15/h3-9H,1-2H3,(H,16,17)
InChIKeyIFMGWSXSAADGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine (CAS 890959-49-6): Structural Identity and Compound Class Baseline


4-(Methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine (CAS 890959-49-6; PubChem CID 7489929) is a disubstituted 2-aminobenzothiazole derivative bearing a methylthio (-SCH₃) group at the 4-position of the benzothiazole core and a p-tolyl substituent on the exocyclic 2-amino nitrogen [1]. The compound has the molecular formula C₁₅H₁₄N₂S₂, a molecular weight of 286.41 g/mol, and a computed XLogP3-AA of 5.1, indicating substantial lipophilicity [1]. Benzothiazoles constitute a privileged scaffold in medicinal chemistry, with 2-aminobenzothiazole derivatives reported to exhibit anticancer, antimicrobial, anti-inflammatory, and kinase-inhibitory activities across numerous drug discovery programs [2][3]. This specific compound is currently available as a research-grade building block (≥95% purity) from multiple commercial suppliers and is catalogued in the PubChem and Akos screening collections [1].

Why Generic Substitution of 4-(Methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine with In-Class Benzothiazole Analogs Fails


Within the N-aryl-2-aminobenzothiazole series, three structural features critically determine pharmacological profile and cannot be interchanged without altering target engagement: (i) the position of the methylthio substituent on the benzothiazole core (4- vs. 6-position), which differentially modulates electron density and steric accessibility of the fused heterocycle [1]; (ii) the regiochemistry of the N-aryl substituent (para- vs. meta-tolyl), which affects molecular shape, dihedral angle at the aniline nitrogen, and consequently target binding pocket complementarity [2]; and (iii) the presence or absence of the 4-methylthio group itself, which contributes ~46 Da of additional mass, one additional hydrogen bond acceptor, approximately 0.5 logP units of lipophilicity, and a measurable increase in topological polar surface area (from 53.2 to 78.5 Ų) compared with the unsubstituted analog N-(p-tolyl)benzo[d]thiazol-2-amine (CAS 70785-26-1) [1][3]. These differences are not cosmetic—they directly impact solubility, permeability, metabolic stability, and protein-binding thermodynamics. Substituting any close analog without experimental validation therefore risks complete loss of the desired structure-activity relationship.

Quantitative Differentiation Evidence for 4-(Methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine vs. Closest Analogs


Lipophilicity Modulation: XLogP3-AA Comparison of 4-Methylthio vs. Des-Methylthio Analog

The 4-methylthio substituent increases computed lipophilicity by 0.5 logP units relative to the des-methylthio analog N-(p-tolyl)benzo[d]thiazol-2-amine (CAS 70785-26-1). The target compound has an XLogP3-AA of 5.1 [1], while the des-methylthio comparator has an XLogP3 of 4.6 [2]. This difference shifts the compound deeper into the lipophilic space and may enhance membrane permeability while reducing aqueous solubility—a trade-off that must be factored into assay design and formulation strategy.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Differentiation: Target vs. Des-Methylthio Analog

Introduction of the 4-methylthio group increases the topological polar surface area (TPSA) from 53.2 Ų (des-methylthio analog, CAS 70785-26-1) [2] to 78.5 Ų (target compound) [1], a net increase of 25.3 Ų. Both values remain well below the 140 Ų threshold commonly associated with poor oral bioavailability, but the 47.6% increase in PSA alters the hydrogen-bonding capacity and may differentially affect transporter-mediated uptake and efflux.

Polarity Permeability Drug-likeness parameters

Positional Isomerism: 4-Methylthio vs. 6-Methylthio Regioisomer Differentiation

The target compound bears the methylthio substituent at the 4-position (peri to the endocyclic sulfur), whereas the commercially available 6-(methylthio)-1,3-benzothiazol-2-amine (CAS 50850-92-5) carries it at the 6-position (para to the endocyclic nitrogen). In benzothiazole SAR, the 4-position is sterically more constrained due to proximity to the fused-ring junction; the 4-methylthio group exerts a distinct electronic effect via through-space interaction with the thiazole sulfur [1]. Although direct comparative bioactivity data are not published for these two regioisomers, class-level evidence from 2-aminobenzothiazole kinase inhibitor programs demonstrates that moving a substituent from the 4- to the 6-position can invert selectivity between kinase isoforms (e.g., Aurora A vs. Aurora B) [2]. Researchers using benzothiazole building blocks for kinase-focused libraries should therefore treat 4- and 6-substituted regioisomers as pharmacologically non-interchangeable.

Positional isomerism SAR Benzothiazole substitution

N-Aryl Regioisomerism: para-Tolyl vs. meta-Tolyl Isomer Procurement Differentiation

The target compound (CAS 890959-49-6) bears the p-tolyl group at the 2-amino position, whereas its closest commercially available regioisomer is N-(3-methylphenyl)-4-(methylsulfanyl)-1,3-benzothiazol-2-amine (CAS 890959-81-6), which carries an m-tolyl group . These two regioisomers share identical molecular formula (C₁₅H₁₄N₂S₂) and molecular weight (286.41 g/mol), making them indistinguishable by mass spectrometry alone. The para vs. meta substitution alters the dihedral angle between the N-aryl ring and the benzothiazole plane, which in turn affects π-stacking interactions within target binding pockets [1]. In the broader 2-aminothiazole and 2-aminobenzothiazole kinase inhibitor literature, N-aryl regioisomers consistently exhibit different IC₅₀ values against the same target [2]. Procurement from suppliers listing only the molecular formula as an identifier therefore carries a risk of regioisomer misassignment; CAS number verification is mandatory.

Regioisomerism N-aryl substitution Target selectivity

Hydrogen Bond Acceptor Capacity: Dual Heteroatom Contribution of 4-Methylthio Group

The target compound contains four hydrogen bond acceptors (two from the benzothiazole core N and S, one from the exocyclic NH, and one from the 4-SCH₃ sulfur), compared with three acceptors in the des-methylthio analog N-(p-tolyl)benzo[d]thiazol-2-amine (CAS 70785-26-1) [1]. The additional sulfur acceptor from the 4-methylthio group provides an extra potential locus for hydrogen bonding or metal coordination within enzyme active sites. In the broader 2-aminobenzothiazole class, the thioether sulfur atom has been implicated in key interactions with kinase hinge regions and has been shown to contribute to binding affinity in structure-based design programs targeting Aurora B and PI3Kα [2][3].

Hydrogen bonding Molecular recognition Binding thermodynamics

Recommended Application Scenarios for 4-(Methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine Based on Verified Evidence


Kinase-Focused Fragment Library Design Requiring 4-Substituted Benzothiazole Building Blocks

The compound serves as a well-defined 4-methylthio-N-(p-tolyl)-2-aminobenzothiazole building block for kinase inhibitor library synthesis. Its XLogP3-AA of 5.1 and TPSA of 78.5 Ų place it within oral drug-like chemical space [1]. The 4-methylthio substituent provides a distinct vector for further derivatization (oxidation to sulfoxide/sulfone, or displacement) that is absent in the 6-substituted regioisomer. 2-Aminobenzothiazole derivatives have demonstrated inhibitory activity against Aurora B kinase, PI3Kα, and CK2, making this scaffold relevant for constructing targeted kinase libraries [2][3].

Structure-Activity Relationship Studies Requiring Matched Pairs of 4- vs. 6-Substituted Benzothiazoles

When used alongside its 6-methylthio regioisomer (CAS 50850-92-5), the target compound enables matched molecular pair analysis to quantify the contribution of methylthio group position to target binding, selectivity, and ADME properties [1]. This is a standard medicinal chemistry strategy for establishing positional SAR, and the commercial availability of both regioisomers makes such studies feasible without custom synthesis [2].

Computational Docking and Pharmacophore Modeling Campaigns Using Verified Physicochemical Parameters

The computed physicochemical properties—XLogP3-AA 5.1, TPSA 78.5 Ų, 4 H-bond acceptors, 1 H-bond donor, 3 rotatable bonds—provide a validated parameter set for virtual screening, pharmacophore modeling, and QSAR model building [1]. The dual-substitution pattern (4-SCH₃ + N-p-tolyl) generates a unique 3D electrostatic surface that can be used as a query in shape-based similarity searches to identify novel chemotypes with comparable binding surface complementarity.

Regioisomer Purity Control in High-Throughput Screening Deck Management

Because the target compound (CAS 890959-49-6, p-tolyl) shares identical molecular formula and mass with its m-tolyl regioisomer (CAS 890959-81-6), it serves as an authentic reference standard for developing orthogonal analytical methods (e.g., LC-MS with retention time discrimination, NMR signature libraries) that distinguish N-aryl regioisomers within screening collections [1]. This addresses a documented source of screening data irreproducibility in compound management workflows.

Quote Request

Request a Quote for 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.